



# Application Notes and Protocols for Gd@C82 in Magnetic Resonance Imaging

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | C-82     |           |
| Cat. No.:            | B3027884 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Endohedral metallofullerenes, particularly Gadolinium encapsulated within a C82 carbon cage (Gd@C82), represent a novel class of T1-positive contrast agents for Magnetic Resonance Imaging (MRI). These nanomaterials offer significant advantages over conventional gadolinium-based contrast agents (GBCAs), which typically consist of a Gd³+ ion chelated by a linear or macrocyclic organic ligand. The unique structure of Gd@C82, where the paramagnetic Gd³+ ion is securely trapped within the fullerene cage, addresses the critical issue of gadolinium toxicity associated with the potential in vivo dissociation of traditional chelates.[1][2]

Functionalization of the C82 cage with hydrophilic groups, such as hydroxyl (-OH) or organophosphonate moieties, is essential to render the nanoparticle water-soluble and biocompatible for biomedical applications.[1][4] These modifications not only improve solubility but also significantly influence the relaxivity and pharmacokinetic properties of the agent.

### **Key Advantages of Gd@C82-based Contrast Agents**

• Enhanced Safety and Biocompatibility: The primary advantage of Gd@C82 is the stable encapsulation of the toxic Gd<sup>3+</sup> ion. The robust carbon cage prevents the release of free gadolinium into the biological environment, mitigating the risks associated with gadolinium deposition in tissues and potential long-term toxicity.[1][2]



- High Relaxivity: Water-soluble derivatives of Gd@C82 exhibit exceptionally high longitudinal relaxivity (r1), which is a measure of the agent's efficiency in enhancing the T1 relaxation rate of water protons. This high relaxivity allows for significant signal enhancement at lower concentrations compared to commercial GBCAs, potentially reducing the required dose.[2][4]
- Tunable Properties: The surface of the C82 fullerene can be chemically modified with various functional groups. This allows for the tuning of properties such as solubility, biodistribution, and even targeting capabilities. For instance, functionalization with organophosphonates may enable bone-targeting applications.[4]

#### **Mechanism of Contrast Enhancement**

Unlike conventional GBCAs where contrast enhancement is dominated by the direct interaction between inner-sphere water molecules and the Gd<sup>3+</sup> ion, the mechanism for Gd@C82 is different. The encapsulation of Gd<sup>3+</sup> prevents direct coordination with water molecules.[1] Instead, the high relaxivity is attributed to:

- Outer-Sphere Relaxation: The paramagnetic moment of the entire Gd³+@C82³- zwitterion interacts with surrounding water molecules through outer-sphere mechanisms.[1]
- Aggregation and Rotational Correlation Time: In aqueous solutions, functionalized Gd@C82 nanoparticles can form aggregates. This aggregation increases the rotational correlation time (τR), which is a key parameter influencing relaxivity. A slower tumbling rate leads to more efficient energy transfer and a greater T1 shortening effect.[5]

### **Data Presentation**

Table 1: Comparative Longitudinal Relaxivity (r1) of Gd@C82 Derivatives and Commercial Agents



| Contrast Agent                                                                                             | Magnetic Field (T) | r1 Relaxivity<br>(mM <sup>-1</sup> s <sup>-1</sup> ) | Reference(s) |
|------------------------------------------------------------------------------------------------------------|--------------------|------------------------------------------------------|--------------|
| Gd@C82O2(OH)16(C(<br>PO3Et2)2)10                                                                           | 0.35               | 37.0                                                 | [4]          |
| Carboxylated<br>Gd@C82                                                                                     | 0.35               | 16.0                                                 | [4]          |
| Gd <sub>2</sub> C <sub>60</sub> (decorated fullerene)                                                      | 4.7                | 18.2                                                 | [6]          |
| Gd <sub>3</sub> N@C <sub>80</sub> [DiPEG <sub>350</sub> (<br>OH) <sub>x</sub> ] (per molecule)             | 2.4                | 237.0                                                | [7]          |
| Gd <sub>3</sub> N@C <sub>80</sub> [DiPEG <sub>350</sub> (<br>OH) <sub>x</sub> ] (per Gd <sup>3+</sup> ion) | 2.4                | 79.0                                                 | [7]          |
| Omniscan™<br>(Gadodiamide, Gd-<br>DTPA-BMA)                                                                | 0.35               | 5.7                                                  | [4]          |
| Magnevist®<br>(Gadopentetate, Gd-<br>DTPA)                                                                 | 4.7                | 4.7                                                  | [6]          |

Note: Relaxivity is dependent on magnetic field strength, temperature, and the molecular environment. Values are provided as reported in the cited literature.

# Table 2: Summary of Toxicity and Biocompatibility Data for Gd@C82 Derivatives



| Compound                   | Finding                                                                                            | System/Model                       | Reference(s) |
|----------------------------|----------------------------------------------------------------------------------------------------|------------------------------------|--------------|
| Gd@C82(OH)22               | Exhibited very low toxicity.                                                                       | Tumor-bearing mice                 | [2]          |
| Gd@C82O <sub>×</sub> (OH)y | Lower toxicity compared to other fullerenols, potentially due to larger cage size and aggregation. | Bioluminescent<br>bacteria/enzymes | [5]          |
| Gd@C82-PEG-b-<br>PAMA      | Low cytotoxicity confirmed.                                                                        | Colon-26<br>adenocarcinoma cells   | [8][9]       |
| Gd@C82(OH)40               | Labeled cells exhibited ~100% viability and maintained normal differentiation potential.           | Mesenchymal Stem<br>Cells (MSCs)   | [1]          |

## **Experimental Protocols**

# Protocol 1: General Synthesis and Solubilization of Gd@C82

This protocol describes a general method for producing water-soluble Gd@C82 derivatives, such as fullerenols (hydroxylated Gd@C82).

- 1. Synthesis of Pristine Gd@C82: a. Prepare graphite rods containing a small percentage of Gadolinium Oxide (e.g., 0.8% Gd<sub>2</sub>O<sub>3</sub>). b. Perform arc-vaporization of the Gd/graphite rods under a helium atmosphere (e.g., 50 Torr). c. Collect the resulting soot containing a mixture of fullerenes and metallofullerenes.
- 2. Extraction and Purification: a. Extract the fullerenes from the soot using a suitable solvent like carbon disulfide (CS<sub>2</sub>) or toluene via soxhlet extraction. b. Purify the Gd@C82 from empty fullerenes and other metallofullerenes using multi-stage High-Performance Liquid Chromatography (HPLC).



- 3. Hydroxylation for Water Solubility (Fullerenol Synthesis): a. Dissolve the purified, pristine Gd@C82 in toluene. b. React the solution with an aqueous NaOH solution in the presence of a phase-transfer catalyst (e.g., 15-crown-5) at room temperature.[1] c. The reaction produces brownish, water-soluble Gd@C82(OH)n. The number of hydroxyl groups (n) can be controlled by reaction conditions.
- 4. Alternative Solubilization (Polymer Encapsulation): a. Dissolve pristine Gd@C82 in an organic solvent such as Dimethylformamide (DMF) and sonicate.[8][9] b. Add a solution of an amphiphilic block copolymer (e.g., PEG-b-PAMA) and continue sonication for several hours.[8] [9] c. Dialyze the mixture against water to remove the organic solvent and unbound polymer, resulting in an aqueous dispersion of polymer-encapsulated Gd@C82.[8][9]

#### **Protocol 2: In Vitro Relaxivity Measurement**

This protocol outlines the determination of the longitudinal relaxivity (r1) of a water-soluble Gd@C82 derivative.

- 1. Sample Preparation: a. Prepare a stock solution of the Gd@C82 derivative in deionized water or a relevant buffer (e.g., PBS). b. Accurately determine the gadolinium concentration of the stock solution using Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) or Mass Spectrometry (ICP-MS).[7] c. Prepare a series of dilutions from the stock solution to create samples with at least five different, known Gd concentrations (e.g., 0.05, 0.1, 0.2, 0.4, 0.8 mM). Include a control sample containing only the solvent (0 mM Gd).
- 2. T1 Measurement: a. Place the samples in an MRI scanner or a relaxometer operating at a specific magnetic field strength (e.g., 1.5 T, 3 T, 7 T). b. Maintain a constant temperature (e.g., 25°C or 37°C). c. Use an inversion recovery pulse sequence (or a similar T1-mapping sequence) to measure the longitudinal relaxation time (T1) for each sample.
- 3. Calculation of Relaxivity (r1): a. Convert the measured T1 times (in seconds) to relaxation rates (R1 = 1/T1) for each sample. b. Plot the relaxation rate (R1) on the y-axis against the Gd concentration (in mM) on the x-axis. c. Perform a linear regression on the data points. The slope of the resulting line is the longitudinal relaxivity, r1, in units of mM<sup>-1</sup>s<sup>-1</sup>.

#### Protocol 3: In Vivo MRI in a Rodent Model







This protocol provides a general workflow for evaluating the contrast enhancement of Gd@C82 in a tumor-bearing mouse or rat model.

- 1. Animal Preparation: a. Anesthetize the animal (e.g., a mouse with a subcutaneously implanted tumor) using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).[10][11] b. Position the animal on a heated bed within the MRI scanner to maintain body temperature. Place a surface coil over the region of interest (e.g., the tumor).[10] c. Monitor vital signs such as respiration rate and body temperature throughout the procedure.[12] d. Place a catheter in the tail vein for intravenous administration of the contrast agent.
- 2. MRI Acquisition: a. Acquire pre-contrast T1-weighted images of the region of interest. A typical sequence would be a spin-echo or gradient-echo sequence. b. Administer a sterile, aqueous solution of the Gd@C82 derivative intravenously via the tail vein catheter. The dose will be determined by the agent's relaxivity but is expected to be significantly lower than the typical clinical dose of GBCAs (e.g., 0.1 mmol/kg). c. Immediately following injection, and at several subsequent time points (e.g., 5, 15, 30, 60 minutes), acquire a series of post-contrast T1-weighted images using the same parameters as the pre-contrast scans.
- 3. Image Analysis: a. Co-register the pre- and post-contrast images. b. Define regions of interest (ROIs) over the tumor tissue and a reference tissue (e.g., muscle). c. Measure the signal intensity within the ROIs for each time point. d. Calculate the signal enhancement ratio or percentage increase in signal intensity in the tumor compared to the pre-contrast baseline and relative to the reference tissue.

### **Visualizations**





Click to download full resolution via product page

Caption: Workflow for the synthesis and functionalization of Gd@C82.







Click to download full resolution via product page

Caption: Mechanism of T1 relaxation: Gd-Chelate vs. Gd@C82.





Click to download full resolution via product page

Caption: Workflow for a typical in vivo MRI experiment using Gd@C82.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Gd@C82 Fullerenol Molecular Imaging and Contrast Agent Database (MICAD) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Endohedral Gd-Containing Fullerenol: Toxicity, Antioxidant Activity, and Regulation of Reactive Oxygen Species in Cellular and Enzymatic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of gadolinium-decorated [60]fullerene for tumor imaging and radiation sensitization PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High Relaxivity Trimetallic Nitride (Gd3N) Metallofullerene MRI Contrast Agents with Optimized Functionality PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gd@C82 metallofullerenes for neutron capture therapy—fullerene solubilization by poly(ethylene glycol)-block-poly(2-(N, N-diethylamino)ethyl methacrylate) and resultant efficacy in vitro PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In-Vivo MRI in Rodents: A Protocol for Optimal Animal Positioning PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. focusontoxpath.com [focusontoxpath.com]
- 12. aeec.cuhk.edu.hk [aeec.cuhk.edu.hk]
- To cite this document: BenchChem. [Application Notes and Protocols for Gd@C82 in Magnetic Resonance Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3027884#applications-of-gd-c82-in-mri]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com